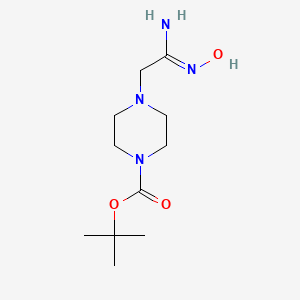

(Z)-tert-butyl 4-(2-amino-2-(hydroxyimino)ethyl)piperazine-1-carboxylate

Description

(Z)-tert-butyl 4-(2-amino-2-(hydroxyimino)ethyl)piperazine-1-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name |

tert-butyl 4-[(2Z)-2-amino-2-hydroxyiminoethyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N4O3/c1-11(2,3)18-10(16)15-6-4-14(5-7-15)8-9(12)13-17/h17H,4-8H2,1-3H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZGHKGYRVVEWOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-tert-butyl 4-(2-amino-2-(hydroxyimino)ethyl)piperazine-1-carboxylate typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines or by using piperazine as a starting material.

Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides under basic conditions.

Addition of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions using amines.

Formation of the Hydroxyimino Group: The hydroxyimino group can be formed by the reaction of the corresponding ketone or aldehyde with hydroxylamine under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyimino groups, to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the hydroxyimino group to an amino group, resulting in the formation of diamines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Oxo derivatives and nitroso compounds.

Reduction: Diamines and hydroxylamines.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Biological Activities

Research has indicated that (Z)-tert-butyl 4-(2-amino-2-(hydroxyimino)ethyl)piperazine-1-carboxylate exhibits a range of biological activities:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating conditions like cancer and metabolic disorders .

- Antimicrobial Properties : Preliminary studies suggest that derivatives of piperazine compounds can exhibit antimicrobial activity, making this compound a candidate for further exploration in antibiotic development .

Cancer Treatment

The piperazine structure is often associated with anticancer activity. Research indicates that compounds with similar structures can induce apoptosis in cancer cells. For instance, studies on related piperazine derivatives have shown the ability to inhibit tubulin polymerization, which is crucial for cancer cell division .

Neurological Disorders

Given the role of piperazine derivatives in modulating neurotransmitter systems, this compound may have potential applications in treating neurological disorders such as anxiety and depression. The ability to cross the blood-brain barrier is an essential factor for compounds aimed at central nervous system targets .

Case Study 1: Anticancer Activity

A study evaluating various piperazine derivatives found that compounds similar to this compound exhibited significant cytotoxic effects on multiple cancer cell lines, including HeLa and MCF-7. The study utilized MTT assays to measure cell viability and determined IC50 values indicating effective concentrations for cytotoxicity .

Case Study 2: Antimicrobial Efficacy

Research focusing on the synthesis of novel piperazine derivatives demonstrated that certain modifications could enhance antimicrobial properties against resistant bacterial strains. These findings suggest that this compound could be explored as a scaffold for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of (Z)-tert-butyl 4-(2-amino-2-(hydroxyimino)ethyl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyimino groups can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. The piperazine ring provides a scaffold that can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

- tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate

- tert-Butyl 4-(2-hydroxyiminoethyl)piperazine-1-carboxylate

- tert-Butyl 4-(2-amino-2-hydroxyethyl)piperazine-1-carboxylate

Uniqueness

(Z)-tert-butyl 4-(2-amino-2-(hydroxyimino)ethyl)piperazine-1-carboxylate is unique due to the presence of both amino and hydroxyimino groups, which provide distinct reactivity and binding properties. This dual functionality allows for a broader range of chemical transformations and biological interactions compared to similar compounds with only one of these groups.

Biological Activity

(Z)-tert-butyl 4-(2-amino-2-(hydroxyimino)ethyl)piperazine-1-carboxylate, known by its CAS number 1040631-47-7, is a compound of interest in medicinal chemistry due to its potential biological activities. Its molecular formula is C11H22N4O3, with a molecular weight of 258.32 g/mol. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C11H22N4O3 |

| Molecular Weight | 258.32 g/mol |

| Purity | Typically ≥ 95% |

| IUPAC Name | tert-butyl 4-[(2Z)-2-amino-2-hydroxyiminoethyl]piperazine-1-carboxylate |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing processes such as:

- Enzyme Inhibition : The compound may inhibit enzymes related to amino acid metabolism.

- Receptor Modulation : It could modulate receptor activity, impacting neurotransmitter systems.

Pharmacological Studies

Several studies have investigated the pharmacological properties of this compound:

- Antiparasitic Activity : Research indicates that compounds similar to this compound exhibit significant antiparasitic effects. For instance, modifications in the piperazine structure have shown enhanced activity against malaria parasites by targeting PfATP4, a sodium pump critical for parasite survival .

- Antioxidant Properties : Some derivatives have demonstrated antioxidant activity, suggesting potential applications in oxidative stress-related conditions. The presence of hydroxylamine may contribute to radical scavenging activities .

- Neuroprotective Effects : There is emerging evidence that piperazine derivatives can exhibit neuroprotective effects, which may be relevant for conditions like neurodegeneration or stroke .

Case Studies

A few notable case studies highlight the biological efficacy of related compounds:

- Study on Antimalarial Activity : A series of piperazine derivatives were synthesized and tested for their ability to inhibit PfATP4-associated Na+-ATPase activity. One compound showed a notable reduction in parasitemia in a mouse model, indicating its potential as a lead candidate for antimalarial drug development .

- Neuroprotection in Animal Models : In a study involving neuroprotection, a derivative similar to this compound was administered to rats subjected to ischemic conditions. The treatment resulted in reduced neuronal death and improved functional outcomes compared to controls .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare tert-butyl piperazine carboxylate derivatives, and how do reaction conditions influence yield?

- Methodology : Two primary approaches include nucleophilic substitution under acidic conditions (e.g., HCl in THF/water, 79% yield) and deprotection using HCl in ethyl acetate (60% yield). Solvent choice (THF vs. ethyl acetate) and acid strength critically impact reaction efficiency and purity . For Suzuki-Miyaura cross-coupling, acetonitrile with XPhos ligand and Pd catalysts at 100°C achieves moderate yields (42%), emphasizing the need for optimized ligand-metal ratios .

Q. Which spectroscopic techniques are most effective for characterizing tert-butyl piperazine carboxylates?

- Methodology :

- ¹H/¹³C NMR : Identifies functional groups (e.g., tert-butyl δ 1.48 ppm, piperazine CH2 δ 3.04–3.61 ppm) and stereochemistry .

- LCMS/HRMS : Confirms molecular weight (e.g., m/z 348.1 [M+H]+ for intermediates) and fragmentation patterns .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H⋯O interactions in monoclinic P2₁/𝑛* systems) .

Q. How do reaction conditions affect the stability of the tert-butyl carbamate group during synthesis?

- Methodology : Deprotection of tert-butyl groups requires acidic conditions (e.g., 4M HCl in dioxane) but risks side reactions. Alternative methods, such as catalytic hydrogenation or mild acids (acetic acid), can preserve sensitive functional groups like hydroxyimino moieties .

Advanced Research Questions

Q. How can contradictory NMR data for stereoisomers of tert-butyl piperazine carboxylates be resolved?

- Methodology :

- Variable Temperature NMR : Reduces signal overlap by mitigating conformational exchange at low temperatures.

- COSY/NOESY : Identifies through-space interactions to distinguish Z/E isomers of hydroxyimino groups .

- Crystallographic validation : Correlates solid-state structures (e.g., chair conformation of piperazine) with solution-state NMR data .

Q. What strategies optimize Suzuki-Miyaura cross-coupling for introducing heterocycles to the piperazine ring?

- Methodology :

- Ligand selection : Bulky ligands like XPhos enhance steric control, reducing homocoupling byproducts.

- Solvent systems : Polar aprotic solvents (acetonitrile) improve solubility of boronate esters.

- Post-reaction purification : Silica gel chromatography (ethyl acetate/petroleum ether gradients) isolates target compounds with >95% purity .

Q. How do intermolecular interactions in crystal structures inform the design of stable piperazine derivatives?

- Methodology :

- Hydrogen bonding : N–H⋯O/N interactions (e.g., 2.8–3.0 Å) stabilize layered structures, reducing hygroscopicity.

- π-π stacking : Aromatic residues (e.g., pyridinyl groups) enhance thermal stability, as seen in monoclinic systems with Tₘ >150°C .

- SHELX refinement : Corrects for thermal motion artifacts and validates hydrogen atom positions via R₁ < 0.05 .

Q. What are the pitfalls in scaling up multi-step syntheses of tert-butyl piperazine carboxylates?

- Methodology :

- Batch consistency : Reproducibility challenges arise in Pd-catalyzed steps; inline FTIR monitoring ensures intermediate stability.

- Purification bottlenecks : Flash chromatography scalability is limited; switch to recrystallization (e.g., ethyl acetate/hexane) for gram-scale production .

Q. How can computational tools predict reactivity in catalytic cycles for piperazine derivatives?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.